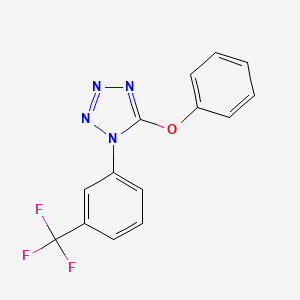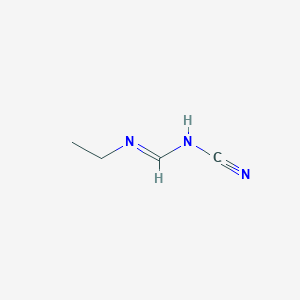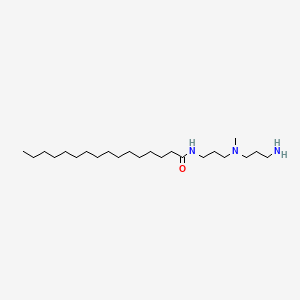
N-(3-((3-Aminopropyl)methylamino)propyl)hexadecan-1-amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-((3-Aminopropyl)methylamino)propyl)hexadecan-1-amide is a chemical compound known for its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((3-Aminopropyl)methylamino)propyl)hexadecan-1-amide typically involves the reaction of hexadecanoic acid with 1,3-propylenediamine. The process includes the following steps:
Formation of Hexadecanoyl Chloride: Hexadecanoic acid is first converted to hexadecanoyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Amidation Reaction: The hexadecanoyl chloride is then reacted with 1,3-propylenediamine in the presence of a base such as triethylamine (TEA) to form the desired amide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-((3-Aminopropyl)methylamino)propyl)hexadecan-1-amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding amides and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides.
Aplicaciones Científicas De Investigación
N-(3-((3-Aminopropyl)methylamino)propyl)hexadecan-1-amide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its interactions with biological membranes and its potential as a drug delivery agent.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of surfactants and emulsifiers due to its amphiphilic nature.
Mecanismo De Acción
The mechanism by which N-(3-((3-Aminopropyl)methylamino)propyl)hexadecan-1-amide exerts its effects involves its interaction with cellular membranes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and ion transport.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-Dimethylaminopropyl)methacrylamide: Similar in structure but contains a methacrylamide group.
N-Methyl-3,3′-bis(methylamino)dipropylamine: Contains two methylamino groups and is used in different applications.
Uniqueness
N-(3-((3-Aminopropyl)methylamino)propyl)hexadecan-1-amide is unique due to its long alkyl chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring interaction with lipid membranes.
Propiedades
Número CAS |
97952-41-5 |
|---|---|
Fórmula molecular |
C23H49N3O |
Peso molecular |
383.7 g/mol |
Nombre IUPAC |
N-[3-[3-aminopropyl(methyl)amino]propyl]hexadecanamide |
InChI |
InChI=1S/C23H49N3O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-23(27)25-20-17-22-26(2)21-16-19-24/h3-22,24H2,1-2H3,(H,25,27) |
Clave InChI |
KKABUADEUNHDOK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)NCCCN(C)CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


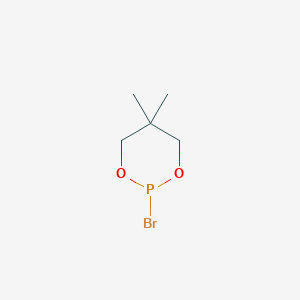
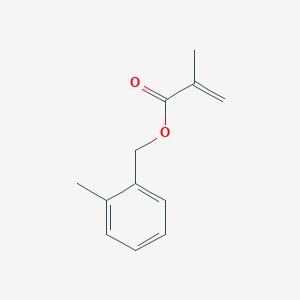


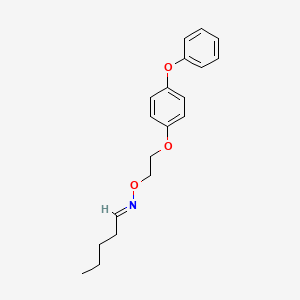
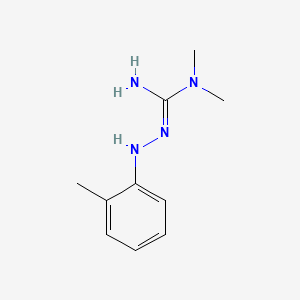
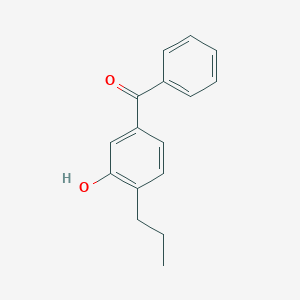
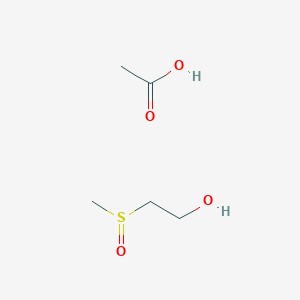
![Benzoxazole, 2-[(4-chlorophenyl)methyl]-5-nitro-](/img/structure/B14344191.png)
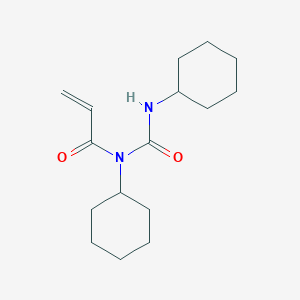

![O-[(1-Phenylethylidene)amino]serine](/img/structure/B14344199.png)
